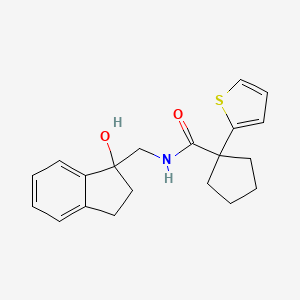

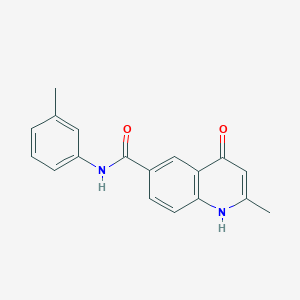

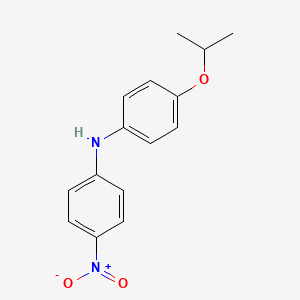

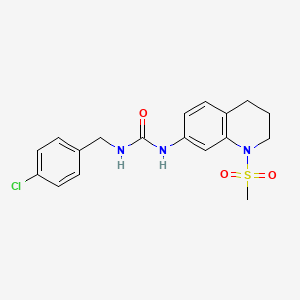

4-羟基-2-甲基-N-(间甲苯基)喹啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide is a compound with the molecular formula C18H16N2O2 . It is a type of 4-hydroxy-2-quinolone, a class of compounds known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .

Synthesis Analysis

Many publications have recently dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives . The synthetic methodology of quinolin-2,4-dione derivatives has been focused on, along with their utility in the synthesis of fused ring systems .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Physical and Chemical Properties Analysis

The molecular weight of 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide is 159.1846 . More specific physical and chemical properties were not found in the search results.科学研究应用

光催化和电化学性质

喹啉衍生物因其光催化和电化学应用而受到探索。李雷等人 (2020) 的一项研究调查了用喹啉-咪唑-单酰胺配体构建的八钼酸盐配合物,展示了显着的电催化活性,包括还原无机溴酸盐、亚硝酸盐和过氧化氢,以及抗坏血酸的氧化特性。这些配合物还显示出降解有机染料的光催化特性,表明它们在环境应用中的潜力 (Li 等人,2020)。

抗菌剂

喹啉甲酰胺因其潜在的抗菌特性而被合成。B. S. Holla 等人 (2006) 的一项研究合成了喹啉的吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗菌和抗真菌活性。这项研究表明,喹啉结构的修饰可以产生具有显着抗菌功效的化合物,为开发新的抗菌剂开辟了道路 (Holla 等人,2006)。

抗结核活性

喹喔啉-2-羧酸盐 1,4-二氧化物衍生物,一种与喹啉相关的化学类别,由 A. Jaso 等人 (2005) 评估了其体外抗结核活性。该研究发现了对结核分枝杆菌具有显着活性的化合物,突出了喹啉衍生物在结核病治疗中的治疗潜力 (Jaso 等人,2005)。

激酶抑制用于癌症治疗

喹啉甲酰胺也因其在癌症治疗中的潜力而受到探索。一系列新型的 3-喹啉甲酰胺被发现是共济失调毛细血管扩张症突变 (ATM) 激酶的有效和选择性抑制剂,ATM 激酶是细胞对 DNA 损伤反应的关键调节剂。在这项研究中发现的化合物通过靶向 ATM 激酶为开发新的癌症治疗方法提供了有希望的途径 (Degorce 等人,2016)。

合成和化学转化

除了在光催化、抗菌活性、抗结核治疗和癌症治疗中的应用外,喹啉衍生物还是化学合成和转化研究的主题,旨在探索它们的化学性质和潜在应用。例如,已经研究了 4-羟基-2-甲基喹啉-6-甲酰肼的合成和转化,导致了喹啉基取代的 1,2,4-三唑、1,3,4-噻二唑和 1,3,4-恶二唑衍生物的开发,证明了喹啉衍生物在化学合成中的多功能性 (Aleksanyan & Hambardzumyan, 2019)。

作用机制

未来方向

属性

IUPAC Name |

2-methyl-N-(3-methylphenyl)-4-oxo-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-4-3-5-14(8-11)20-18(22)13-6-7-16-15(10-13)17(21)9-12(2)19-16/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUUNCRCHWVWOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)

![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)